molecular formula C6H5F3N2O2 B13461875 methyl 1-(trifluoromethyl)-1H-imidazole-5-carboxylate

methyl 1-(trifluoromethyl)-1H-imidazole-5-carboxylate

Cat. No.: B13461875
M. Wt: 194.11 g/mol
InChI Key: RHWPTTLPIKDKCC-UHFFFAOYSA-N
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Description

Methyl 1-(trifluoromethyl)-1H-imidazole-5-carboxylate is a compound that features a trifluoromethyl group attached to an imidazole ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, often enhancing their stability, lipophilicity, and bioavailability . This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(trifluoromethyl)-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce various functionalized imidazole derivatives .

Scientific Research Applications

Methyl 1-(trifluoromethyl)-1H-imidazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Its potential therapeutic properties are explored in drug discovery and development.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of methyl 1-(trifluoromethyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(trifluoromethyl)-1H-imidazole-5-carboxylate is unique due to its specific imidazole ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C6H5F3N2O2

Molecular Weight

194.11 g/mol

IUPAC Name

methyl 3-(trifluoromethyl)imidazole-4-carboxylate

InChI

InChI=1S/C6H5F3N2O2/c1-13-5(12)4-2-10-3-11(4)6(7,8)9/h2-3H,1H3

InChI Key

RHWPTTLPIKDKCC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CN1C(F)(F)F

Origin of Product

United States

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